molecular formula C12H16N4O3S B6440508 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole CAS No. 2549024-49-7

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B6440508
CAS No.: 2549024-49-7
M. Wt: 296.35 g/mol
InChI Key: XNRPXRMJJYSPAW-UHFFFAOYSA-N
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Description

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, a sulfonyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed by the cyclization of a suitable amino alcohol.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the azetidine derivative with a sulfonyl chloride.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of a suitable α-haloketone with an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-9-12(10(2)19-14-9)20(17,18)16-6-11(7-16)5-15-4-3-13-8-15/h3-4,8,11H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPXRMJJYSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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